molecular formula C11H6F2O B15070496 6,7-Difluoronaphthalene-2-carbaldehyde

6,7-Difluoronaphthalene-2-carbaldehyde

Cat. No.: B15070496
M. Wt: 192.16 g/mol
InChI Key: CJMKRCDHULYJOT-UHFFFAOYSA-N
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Description

6,7-Difluoronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H6F2O It is a derivative of naphthalene, where two hydrogen atoms are replaced by fluorine atoms at the 6th and 7th positions, and an aldehyde group is attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoronaphthalene-2-carbaldehyde typically involves the regioselective functionalization of difluoronaphthalene derivatives. One common method includes the lithiation of 2,3-difluoronaphthalene followed by formylation. The reaction conditions often involve the use of butyllithium (BuLi) as a base and subsequent treatment with a formylating agent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 6,7-Difluoronaphthalene-2-carboxylic acid.

    Reduction: 6,7-Difluoronaphthalene-2-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Difluoronaphthalene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Difluoronaphthalene-2-carbaldehyde largely depends on its chemical reactivity. The presence of fluorine atoms can influence the electron density of the aromatic ring, making it more reactive towards electrophilic and nucleophilic attacks. The aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives that can interact with biological targets .

Comparison with Similar Compounds

Uniqueness: The presence of two fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in organic synthesis and material science .

Properties

Molecular Formula

C11H6F2O

Molecular Weight

192.16 g/mol

IUPAC Name

6,7-difluoronaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H6F2O/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-6H

InChI Key

CJMKRCDHULYJOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C=O)F)F

Origin of Product

United States

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